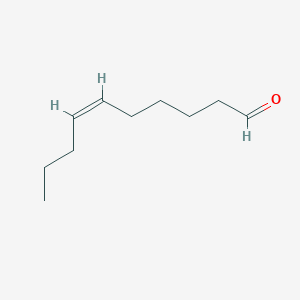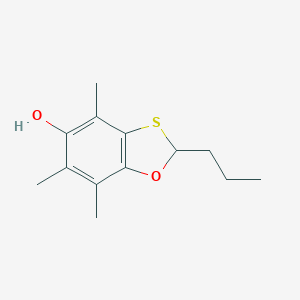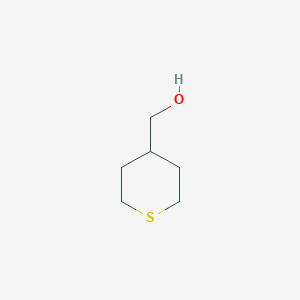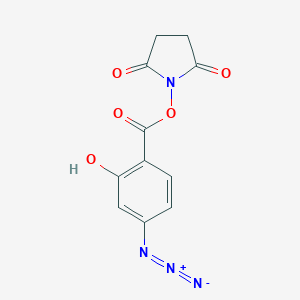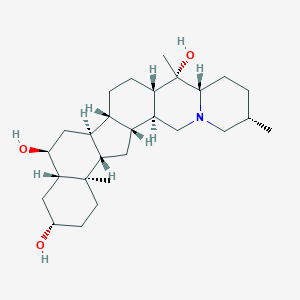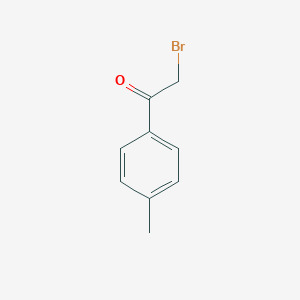
2-Bromo-4'-methylacetophenone
概要
説明
2-Bromo-4'-methylacetophenone is a brominated aromatic ketone with significant importance in organic synthesis. It serves as a building block in the synthesis of various chemical compounds, including pharmaceuticals and agrochemicals. Its molecular structure consists of a bromine atom attached to the benzene ring, which is further substituted with a methyl group and an acetophenone moiety.
Synthesis Analysis
The synthesis of 2-Bromo-4'-methylacetophenone typically involves the bromination of 4'-methylacetophenone. Various methodologies can be employed for the bromination process, including the use of brominating agents under controlled conditions to ensure the selective addition of the bromine atom at the desired position on the aromatic ring.
Molecular Structure Analysis
The molecular structure of 2-Bromo-4'-methylacetophenone features a benzene ring substituted with a bromine atom and a methyl group, along with an acetophenone group attached to the ring. This structure is crucial for its reactivity and the types of chemical reactions it can undergo. The presence of the bromine atom makes it a valuable intermediate for further functionalization.
Chemical Reactions and Properties
2-Bromo-4'-methylacetophenone is reactive towards nucleophilic substitution reactions due to the presence of the bromine atom, which can be replaced by various nucleophiles. It also participates in cross-coupling reactions, making it a versatile intermediate in organic synthesis. The ketone group enables it to undergo reactions typical of carbonyl compounds, including condensation and reduction reactions.
Physical Properties Analysis
The physical properties of 2-Bromo-4'-methylacetophenone, such as melting point, boiling point, and solubility, are influenced by its molecular structure. These properties are essential for determining its behavior in different solvents and conditions, which is crucial for its application in synthesis processes.
Chemical Properties Analysis
Chemically, 2-Bromo-4'-methylacetophenone is characterized by its reactivity patterns, particularly its ability to undergo nucleophilic substitution and participate in various coupling reactions. Its chemical stability, reactivity towards different reagents, and the conditions required for its transformations are critical for its application in organic synthesis.
References (Sources)
- Synthon Modularity in Cocrystals of 4‑Bromobenzamide with n‑Alkanedicarboxylic Acids: Type I and Type II Halogen···Halogen Interactions (Srinu Tothadi et al., 2013)
- A Practical Synthesis of 2-Fluoro-4-bromobiphenyl (Yanan Qiu et al., 2009)
- Fluorescent chemosensors based on 4-methyl-2,6-diformylphenol (P. Roy, 2021)
科学的研究の応用
Carbonic Anhydrase Inhibitory Properties : Novel bromophenols, including derivatives of 2-Bromo-4'-methylacetophenone, show promising carbonic anhydrase inhibitory properties. This has potential benefits for treating conditions like glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis (Balaydın et al., 2012).
Antioxidant Effects : 2-Bromo-4'-nitroacetophenone, a closely related compound, demonstrates an antioxidant effect and influences the lifespan of C. elegans through the insulin pathway (Han, 2018).
Photoinduced DNA Cleavage : 4'-Bromoacetophenone-pyrrolecarboxamide conjugates, which include 2-Bromo-4'-methylacetophenone derivatives, show potential as photoinducible DNA cleaving agents with sequence selectivities (Wender & Jeon, 1999).
Chromatography Applications : 4'-Bromophenacyl trifluoromethanesulfonate ester, derived from bromoacetophenone, offers a stable and effective method for derivatizing carboxylic acids for spectrophotometric detection in high-performance liquid chromatography (Ingalls et al., 1984).
Biofield Energy Treatment : Biofield energy treatment on 4-Bromoacetophenone can significantly reduce crystallite size, enhancing its physico-chemical properties and potential applications in organic coupling reactions and biological applications (Trivedi et al., 2015).
Synthesis of Related Compounds : Research includes the synthesis of various compounds like 2-hydroxy-6-methylacetophenone, a natural product found in ants, and 2-acetoxy-6-methylacetophenone, a novel compound, using methods involving 2-Bromo-4'-methylacetophenone (Jones et al., 1981).
Suzuki Coupling Reaction : The Suzuki coupling reaction has been used to synthesize 4′-alkyl-2′-hydroxyacetophenones, key intermediates for the synthesis of lipoflavonoids, using derivatives of 2-Bromo-4'-methylacetophenone (Pouget et al., 2013).
Extraction Efficiency for Tantalum : 4-MAcPh, a derivative of 2-Bromo-4'-methylacetophenone, significantly improves extraction efficiency for Tantalum compared to methyl isobutyl ketone, suggesting its utility in liquid-liquid extraction processes (Toure et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-bromo-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRVGXFREOJHJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40210929 | |
| Record name | 2-Bromo-4'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4'-methylacetophenone | |
CAS RN |
619-41-0 | |
| Record name | 4-Methylphenacyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4'-methylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619410 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 619-41-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4'-methylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40210929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4'-methylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.633 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromo-4'-methylacetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DX9QRY7DP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

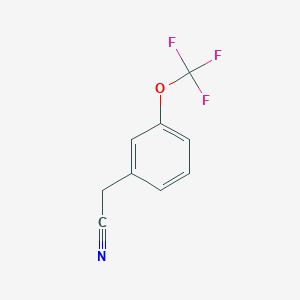
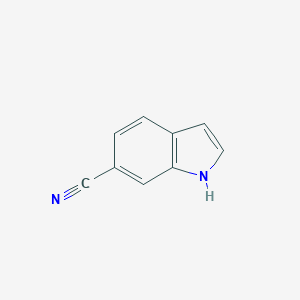

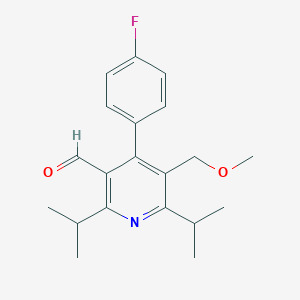
![[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]methanol](/img/structure/B17185.png)
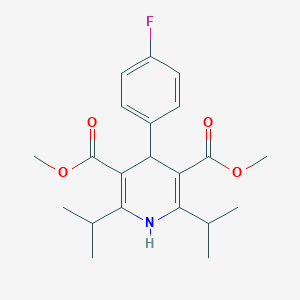
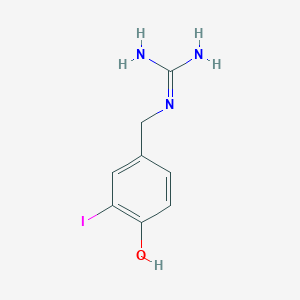
![2-methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B17194.png)
![2-Chloro-1H-imidazo[4,5-b]pyridine](/img/structure/B17196.png)
